Lipophilicity Differentiation: 8-Chloro vs 7-Chloro Regioisomers
The 8-chloro regioisomer ((8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine, CAS 1020034-89-2) exhibits distinct lipophilicity compared to the 7-chloro analog ((7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine, CAS 886364-25-6). Computed XLogP3 values differ by approximately 0.6 units (1.9 for 8-chloro vs 1.3 for 7-chloro) [1][2]. This difference in lipophilicity influences membrane permeability and binding interactions in bioactive molecules [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine (CAS 886364-25-6): XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = 0.6 (46% higher lipophilicity for 8-chloro isomer) |
| Conditions | Computed property via XLogP3 algorithm |
Why This Matters
Lipophilicity differences of this magnitude can significantly alter membrane permeability and target binding, making the 8-chloro isomer preferable for applications requiring enhanced hydrophobic interactions.
- [1] PubChem, CID 55267091 (8-chloro isomer), Computed XLogP3 = 1.9. View Source
- [2] Kuujia, (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine, CAS 886364-25-6, Computed XLogP3 = 1.3. View Source
